Arbaclofen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219366 | |
| Record name | Arbaclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69308-37-8 | |
| Record name | (-)-Baclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69308-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbaclofen [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069308378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbaclofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arbaclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Amino-3-(4-chlorophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARBACLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYU6UTW25B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
206-208 °C | |
| Record name | Arbaclofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preclinical Investigations and Mechanistic Insights
Molecular and Cellular Mechanisms
Arbaclofen's primary molecular action involves modulating key neurotransmitter systems and cellular processes within the central nervous system.
This compound (also known as STX209 or R-baclofen) is a potent and selective agonist of the GABAB receptor, the metabotropic receptor for GABA, the brain's main inhibitory neurotransmitter. osf.ionih.govfragilexnewstoday.commedchemexpress.commedchemexpress.com This agonism leads to a cascade of downstream signaling events. GABAB receptors are G protein-coupled receptors that, upon activation, modulate neurotransmitter release presynaptically by depressing Ca2+ influx via voltage-activated Ca2+ channels. frontiersin.org Postsynaptically, activated GABAB receptors primarily couple to inwardly rectifying K+ channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability. frontiersin.orgnih.govtandfonline.com
Studies have shown that this compound's activation of GABAB receptors can correct elevated basal protein synthesis in the hippocampus of Fmr1-knockout mice, a model for Fragile X Syndrome. nih.govnih.gov This effect is partly mediated by a decrease in mRNA translation in the cortex. nih.gov Furthermore, this compound has been observed to reduce elevated AMPA receptor internalization in Fmr1-knockout cultured neurons, a functional consequence of increased protein synthesis. nih.gov The GABAB receptor activation by this compound also influences the ERK1/2/cAMP response element-binding protein (CREB) signaling pathway, which is dependent on Gi/o protein and can lead to the upregulation of Fragile X mental retardation protein (FMRP) expression. nih.gov
A prominent hypothesis in neurodevelopmental disorders like Fragile X Syndrome and Autism Spectrum Disorder is an imbalance in excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission within cortical circuits. osf.iofrontiersin.orgsfari.orgfrontiersin.orgthetransmitter.orgmedrxiv.org this compound, by enhancing GABAergic activity, is believed to reduce hyperexcitability and enhance global inhibition, thereby helping to restore this crucial excitatory-inhibitory (E/I) balance. osf.iofragilexnewstoday.comfrontiersin.org
In Fmr1-knockout mice, which exhibit decreased GABAergic inhibition in various brain regions, including the hippocampus, striatum, somatosensory cortex, and amygdala, this compound has been shown to normalize neural circuit function. thetransmitter.orgeneuro.orgmit.edu This modulation is critical for the proper maturation and refinement of neural circuits, which are often disrupted in conditions like ASD. osf.io Studies in humans have also shown that this compound can increase the aperiodic 1/f exponent of resting-state EEG, a measure associated with increased central inhibition, further supporting its role in modulating E/I dynamics. medrxiv.org
Loss of FMRP, as seen in Fragile X Syndrome, leads to excessive synaptic protein synthesis, which in turn causes synaptic dysfunction and altered dendritic spine morphology. nih.govnih.govdovepress.commdpi.com this compound has demonstrated the ability to correct these neurobiological abnormalities. In Fmr1-knockout mice, this compound treatment has been shown to decrease basal protein synthesis in the hippocampus and reduce mRNA translation in the cortex. nih.govnih.gov
Furthermore, chronic administration of this compound in juvenile Fmr1-knockout mice corrected the increased dendritic spine density, restoring it to wild-type values without affecting spine density in wild-type mice. nih.govdovepress.com These effects on protein synthesis and dendritic spine morphology are considered central to the pathophysiology of Fragile X Syndrome and are intimately involved in neural plasticity, the process by which connections between neurons are refined and strengthened or weakened, underlying learning and memory. nih.govdovepress.commdpi.comazolifesciences.com
The "mGluR theory of Fragile X Syndrome" posits that the absence of FMRP leads to dysregulation of neuronal signaling through group 1 metabotropic glutamate (B1630785) receptor (mGluR1 and mGluR5) pathways, resulting in excessive dendritic protein synthesis. mit.eduazolifesciences.commit.educonfex.commdpi.com this compound interacts with this pathway by inhibiting presynaptic glutamate release, a known effect of presynaptic GABAB receptor stimulation. tandfonline.comfrontiersin.orgmedrxiv.orgmit.edu This secondary inhibitory effect on glutamatergic pathways helps to counteract the overactivation of the mGluR5 system observed in FXS. tandfonline.com
By blocking presynaptic glutamate release, this compound effectively reduces the excessive stimulation of mGluR5, which in turn promotes protein synthesis and contributes to synaptic dysfunction in FXS. osf.ionih.govnih.govmdpi.comnih.gov This mechanism highlights this compound's dual action: directly boosting inhibition via GABAB agonism and indirectly dampening excitation by modulating glutamatergic activity. thetransmitter.orgozmosi.com
Neurobiological Effects on Protein Synthesis and Synaptic Plasticity
Animal Model Studies
Animal models, particularly Fmr1-knockout mice, have been instrumental in understanding the pathophysiology of Fragile X Syndrome and evaluating the therapeutic potential of compounds like this compound.
The Fmr1-knockout mouse model faithfully recapitulates key features of human Fragile X Syndrome, including the absence of FMRP, macroorchidism, learning deficits, hyperactivity, increased dendritic spine density, and excessive protein synthesis. eneuro.orgdovepress.commdpi.comconfex.com These models have been crucial for preclinical investigations of this compound.
Key Findings in Fmr1-knockout mice:
Correction of Protein Synthesis and Synaptic Abnormalities: In vitro application of this compound (STX209) corrected elevated basal protein synthesis in the hippocampus of Fmr1-knockout mice. nih.govnih.gov It also reduced elevated AMPA receptor internalization in cultured Fmr1-knockout neurons. nih.gov Chronic administration in juvenile mice normalized the increased dendritic spine density. nih.govdovepress.com
Amelioration of Behavioral Phenotypes: Acute administration of this compound in vivo decreased mRNA translation in the cortex of Fmr1-knockout mice at doses that modified behavior. nih.gov this compound has been shown to improve social interactions, locomotor activity, and motor coordination in these models. nih.govthetransmitter.org It also significantly reduced the incidence of audiogenic seizures, a common phenotype in Fmr1-knockout mice, with a lower effective dose compared to racemic baclofen (B1667701). frontiersin.orgeneuro.orgdovepress.commdpi.commit.educonfex.comnih.gov
Summary of this compound's Effects in Fmr1-knockout Mice:
| Phenotype in Fmr1-knockout Mice | Effect of this compound Treatment | Source |
| Elevated Basal Protein Synthesis | Corrected/Decreased | nih.govnih.govdovepress.com |
| Increased Dendritic Spine Density | Corrected/Normalized | nih.govdovepress.com |
| Elevated AMPA Receptor Internalization | Reduced/Normalized | nih.gov |
| Audiogenic Seizures | Reduced Incidence | frontiersin.orgeneuro.orgdovepress.commdpi.commit.educonfex.comnih.gov |
| Abnormal Locomotor Activity | Improved | nih.gov |
| Impaired Social Interactions | Improved | osf.iothetransmitter.org |
| Impaired Motor Coordination | Improved | nih.gov |
| Exaggerated Long-Term Depression (LTD) | Corrected | azolifesciences.com |
These detailed findings from animal models provided strong preclinical evidence supporting the potential therapeutic role of this compound in Fragile X Syndrome and related neurodevelopmental conditions. mdpi.commit.eduthetransmitter.orgnih.govmit.edu
Clinical Research and Therapeutic Efficacy
Clinical Trial Findings by Indication
Clinical investigations into arbaclofen have explored its effects across various behavioral and developmental domains, with findings varying by patient population and specific outcome measures.
Fragile X Syndrome (FXS)
This compound has been evaluated in multiple clinical trials for FXS, including Phase 2 and Phase 3 studies, with a primary focus on improving social avoidance and other challenging behaviors.
However, in the child study (209FX302), the highest dose group demonstrated a statistically significant benefit over placebo on the ABC-CFX Irritability subscale (p = 0.03) and the Parenting Stress Index (PSI, p = 0.03). nih.govresearchgate.netnih.gov Trends toward benefit were also observed on the ABC-CFX Social Avoidance subscale in the child study (both p < 0.1). nih.govresearchgate.netnih.gov
An earlier Phase 2 double-blind, placebo-controlled crossover trial involving 63 subjects with FXS, initially focused on the Irritability subscale of the Aberrant Behavior Checklist (ABC-I) as its primary endpoint, where no difference from placebo was found. mit.edu Despite this, significant improvement over placebo was observed on a visual analog scale (VAS) for the three most severe parent-nominated behaviors and on the ABC-CFX Social Avoidance subscale. nih.gov This Phase 2 study also indicated positive trends for blinded treatment preference reported by clinicians and parents, the Clinical Global Impression-Severity (CGI-S), and Clinical Global Impression-Improvement (CGI-I). nih.gov
Beyond social avoidance and irritability, the child Phase 3 study (209FX302) showed trends toward benefit on the ABC-CFX Hyperactivity subscale (p < 0.1) in the highest dose group. nih.govresearchgate.netnih.gov In the Phase 2 trial, while the primary endpoint of irritability was not met, improvements were noted on parent-nominated problem behaviors. mit.edu
A notable observation from the Phase 3 trials was an age-dependent response to this compound. The adolescent/adult study (ages 12-50) did not demonstrate any benefit of this compound over placebo across any measured outcomes. nih.govfragilexnewstoday.comresearchgate.netnih.gov Conversely, data from secondary measures in the child study (ages 5-11) suggested that younger patients might derive benefit. nih.govresearchgate.netnih.gov This differential response could be attributed to younger participants in the child study having higher baseline irritability, potentially making a response easier to observe. researchgate.net Additionally, average Vineland-II scores were higher in children compared to adolescents and adults. researchgate.net It has also been hypothesized that disease modification with a brief treatment may occur more readily in the developing brain, prior to adolescence. researchgate.net
Despite the initial outcomes of the Phase 3 trials, subsequent reanalyses and post-hoc investigations have provided further insights into this compound's efficacy in FXS. A post-hoc analysis of the Phase 2 trial indicated a significant beneficial treatment effect on the ABC-Social Avoidance scale in the full study population. mit.edu Furthermore, a subgroup of 27 subjects with more severe social impairment in this Phase 2 study showed improvements on the Vineland II–Socialization raw score, the ABC—Social Avoidance scale, and all global measures. mit.edu
New analyses from the pediatric Phase 3 trial, which involved defining clinically meaningful change thresholds for specific ABC subscales (including irritability, social avoidance, and social unresponsiveness/lethargy), revealed that a significantly higher proportion of children treated with this compound (45%) experienced clinically meaningful improvements across these ABC subscales compared to those on placebo (4%). fragilexnewstoday.comfragilexnewstoday.com These updated findings suggest that while initial statistical improvements were observed, their clinical relevance has been further substantiated, indicating efficacy in individuals with FXS. fragilexnewstoday.com
Table 1: Summary of Key Findings in Fragile X Syndrome Clinical Trials
| Study Phase | Patient Age Range | Primary Outcome | Key Findings (this compound vs. Placebo) | Relevant Measures | Citation |
| Phase 3 (209FX301) | 12-50 years | Social Avoidance (ABC-CFX) | No benefit observed. | ABC-CFX Social Avoidance, other ABC-CFX subscales, CGI-I, CGI-S, Vineland-II Socialization | nih.govfragilexnewstoday.comresearchgate.netnih.gov |
| Phase 3 (209FX302) | 5-11 years | Social Avoidance (ABC-CFX) | No primary outcome met; highest dose showed benefit on Irritability (p=0.03) and PSI (p=0.03); trends for Social Avoidance and Hyperactivity (p<0.1). | ABC-CFX Social Avoidance, Irritability, Hyperactivity, PSI, CGI-I | nih.govfragilexnewstoday.comresearchgate.netnih.gov |
| Phase 2 | 6-39 years | Irritability (ABC-I) | No primary outcome met; significant improvement on VAS for parent-nominated behaviors and ABC-CFX Social Avoidance (post-hoc). | ABC-I, VAS, ABC-CFX Social Avoidance, CGI-S, CGI-I, Vineland-II Socialization | nih.govmit.edu |
| Phase 3 (Reanalysis) | 5-11 years | Clinically Meaningful Change | 45% of this compound group showed clinically meaningful improvements across ABC subscales vs. 4% placebo. | ABC subscales (Irritability, Social Avoidance, Social Unresponsiveness) | fragilexnewstoday.comfragilexnewstoday.com |
Age-Dependent Treatment Responses
Autism Spectrum Disorder (ASD)
This compound has also been investigated for its potential in treating Autism Spectrum Disorder. Two recent clinical trials conducted in autistic children and teenagers (ages 5 to 17) in Canada and Europe assessed this compound's impact. The primary outcome measure for these studies, parent reports of social skills using the Vineland Adaptive Behavior Scales (VABS), did not show that this compound fared better than controls. thetransmitter.org However, secondary outcome measures revealed significant improvements in areas such as motor skills, interactions with peers, and atypical and repetitive behaviors, based on parent ratings. thetransmitter.org While improvements were also noted in social and communication abilities based on the VABS, these results did not reach statistical significance. thetransmitter.org
Table 2: Summary of Key Findings in Autism Spectrum Disorder Clinical Trials
| Study Type | Patient Age Range | Primary Outcome | Key Findings (this compound vs. Placebo/Baseline) | Relevant Measures | Citation |
| Two Clinical Trials | 5-17 years | Social Skills (VABS) | No significant difference from controls on primary outcome; significant improvements in motor skills, peer interactions, atypical/repetitive behaviors (secondary). | VABS, parent questionnaires for behavioral changes, repetitive and atypical behaviors | thetransmitter.org |
| Open-Label (STX209) | Children & Adolescents | Irritability (ABC-I) | Improvements on ABC-Irritability, Lethargy/Social Withdrawal (27% reduction), SRS, CY-BOCS-PDD, CGI scales. | ABC-I, ABC-LSW, SRS, CY-BOCS-PDD, CGI scales | core.ac.uknih.gov |
| Earlier Studies | Children, Adolescents, Young Adults | Socialization | Limited improvements in socialization, potentially in higher-functioning individuals; significant VABS socialization improvement in per protocol analysis for STX209. | Socialization, VABS socialization subscale | dovepress.com |
Efficacy on Social Communication and Atypical Behaviors
Clinical trials investigating this compound in autistic children and teenagers have yielded mixed results regarding its efficacy on social skills. While two clinical trials presented in 2023 indicated that participants fared no better than controls on a rating of social skills using the Vineland Adaptive Behavior Scales (VABS), they did show significant improvements in atypical behavior, motor skills, and interactions with peers, based on parent ratings. However, improvements in social and communication abilities, as measured by the VABS, did not reach statistical significance thetransmitter.orgabainsights.com.
Earlier research, including a 2012 trial, suggested that this compound improved social behavior in individuals with Fragile X syndrome (FXS) thetransmitter.org. However, subsequent trials did not demonstrate a greater effect on social behavior compared to placebo in people with autism or FXS thetransmitter.org. A reanalysis of 2013 trial data suggested that a subgroup of individuals with autism might benefit from this compound thetransmitter.org.
Considerations for Verbally Fluent Subpopulations
Post-hoc analyses of clinical trial data have indicated that this compound-related improvements in social behavior were more pronounced in verbally fluent participants osf.io. Responders were more likely to be verbal and have an IQ above 70 thetransmitter.orgabainsights.com. This observation has informed the design of subsequent clinical trials, such as the AIMS-2-TRIALS-Clinical Trial 1 (AIMS-CT1), which specifically targeted verbally fluent children and adolescents with ASD to examine the effect of this compound on social function and behavior frontiersin.orgnih.govkcl.ac.uk.
Neurophysiological Response Patterns
This compound functions by dampening excitatory signals in the brain through its action as a GABA-B receptor agonist, which is thought to be relevant given the proposed overabundance of excitatory signals in many forms of autism thetransmitter.orgosf.io. Preclinical studies have shown that this compound decreases autism-like behaviors in mouse models of Fragile X syndrome and eases cognitive and social difficulties in mice with a 16p11.2 chromosomal deletion, which is linked to autism thetransmitter.orgosf.io. It has also been associated with the rescue of dendritic spine deficits and excessive neuronal protein synthesis in the Fmr1 knockout mouse model clinicaltrials.gov.
Clinical studies have revealed heterogeneous neurophysiological responses to GABA-B agonism in ASD researchgate.netmedrxiv.org. Research has documented links between the GABA system and altered tactile processing in ASD, as well as GABA-dependent differences in fundamental visual processing, which can be restored to a more typical pattern with this compound medrxiv.org. An individual "sensitivity index" of this compound-elicited shift in auditory repetition suppression has shown a strong correlation with autistic symptomatology, suggesting that GABA-dependent sensory differences may be upstream of more complex autistic phenotypes and that neurophysiological markers like the N170 event-related potential (ERP) could potentially serve as predictors of treatment response osf.iomedrxiv.org.
Summary of this compound's Efficacy in ASD Clinical Trials
| Study/Trial Type | Population | Primary Outcome Measure | Key Findings | Citation |
| Two 2023 Clinical Trials | Autistic children/teenagers (5-17 years) | Vineland Adaptive Behavior Scales (VABS) for social communication | No statistically significant improvement in social skills (VABS), but significant improvements in motor skills, peer interactions, and atypical/repetitive behaviors (parent ratings) | thetransmitter.orgabainsights.com |
| 2012 Trial (Seaside Therapeutics) | Individuals with Fragile X syndrome | Not specified (focused on social behavior) | Improved social behavior; subsequent trials did not replicate overall effect thetransmitter.org | thetransmitter.org |
| 2016 Reanalysis of Seaside Data | Subgroup of autistic individuals | Not specified (post-hoc analysis) | Responders more likely to be verbal with IQ > 70 thetransmitter.orgabainsights.com | thetransmitter.orgabainsights.com |
| AIMS-CT1 (Ongoing Phase II) | Verbally fluent children/adolescents with ASD | Socialization Domain of VABS, 3rd edition | Investigating superiority of this compound vs. placebo on social function frontiersin.orgnih.govkcl.ac.uk | frontiersin.orgnih.govkcl.ac.uk |
Spasticity (e.g., Multiple Sclerosis, Spinal Cord Injury)
Spasticity, characterized by uncontrolled stiffness and contraction of muscles, is a common and debilitating symptom in conditions like multiple sclerosis (MS) and spinal cord injury (SCI) multiplesclerosisnewstoday.combusinesswire.comneurology.org. Baclofen (B1667701), a racemic mixture of R- and S-isomers, is a well-established treatment for spasticity multiplesclerosisnewstoday.comneurology.org. This compound, the active R-enantiomer, exhibits significantly greater specificity (100- to 1000-fold) for the GABA-B receptor compared to the S-enantiomer and approximately 5-fold greater potency compared to racemic baclofen nih.govnih.govresearchgate.net.
Efficacy on Muscle Tone, Spasms, and Related Symptoms
Multiple Sclerosis (MS): Phase 3 clinical trials have demonstrated that this compound extended-release (ER) tablets can effectively reduce spasticity in patients with MS, showing similar potency to standard baclofen multiplesclerosisnewstoday.com. In one 12-week, randomized, placebo-controlled Phase 3 trial, this compound ER 40 mg/day significantly reduced spasticity symptoms compared to placebo. The least squares mean change from baseline in the Total Numeric-transformed Modified Ashworth Scale in the Most Affected Limb (TNmAS-MAL) score was -1.67 for the this compound ER group compared to -1.28 for the placebo group (P < 0.048) nih.gov. Improvements were also observed in the Clinical Global Impression of Change (CGIC) and the 88-item Multiple Sclerosis Spasticity Scale (MSSS-88) in the this compound group compared to placebo multiplesclerosisnewstoday.com. Long-term open-label extension studies have further confirmed the efficacy of this compound ER, with evidence of improvement in MS-related spasticity observed across various dosages for up to one year nih.govoup.combiospace.com.
Spinal Cord Injury (SCI): A Phase 2 randomized, double-blind, placebo-controlled, two-period crossover study evaluated the efficacy of this compound placarbil (AP) in patients with spasticity secondary to SCI. The primary analysis showed that AP significantly improved Ashworth scores compared with placebo over the dosing interval. For the 20 mg dose, the least-squares mean reduction versus placebo was 0.60 (P=0.0059), and for the 30 mg dose, it was 0.88 (P=0.0007) nih.gov. This difference was significant even at the pre-morning dose time point (12 hours after the prior evening dose), indicating sustained efficacy throughout the dosing interval nih.gov. Additionally, patient-rated Severity of Spasticity ratings were significantly reduced for the combined 20/30-mg group versus placebo (P=0.018) nih.gov.
Data on Efficacy in Spasticity
| Condition | Study Type | Outcome Measure | This compound ER (Dose) | Placebo | P-value | Citation |
| Multiple Sclerosis | Phase 3 (12-week, randomized, placebo-controlled) | TNmAS-MAL (change from baseline) | -1.67 (40 mg/day) | -1.28 | < 0.048 | nih.gov |
| Spinal Cord Injury | Phase 2 (randomized, double-blind, placebo-controlled) | Ashworth Score Reduction (least-squares mean reduction vs. placebo) | 0.60 (20 mg) | N/A | 0.0059 | nih.gov |
| Spinal Cord Injury | Phase 2 (randomized, double-blind, placebo-controlled) | Ashworth Score Reduction (least-squares mean reduction vs. placebo) | 0.88 (30 mg) | N/A | 0.0007 | nih.gov |
| Spinal Cord Injury | Phase 2 (randomized, double-blind, placebo-controlled) | Severity of Spasticity (combined 20/30-mg group vs. placebo) | Significant reduction | N/A | 0.018 | nih.gov |
Extended-Release Formulations and Pharmacokinetic Considerations
This compound placarbil is a prodrug of R-baclofen, designed to offer an improved pharmacokinetic profile compared to racemic baclofen medpath.comontosight.airesearchgate.net. Baclofen has limitations such as a narrow absorption window in the upper small intestine and rapid clearance, necessitating frequent dosing neurology.orgresearchgate.net. This compound placarbil is engineered to be absorbed throughout the intestine via both passive and active mechanisms, including the monocarboxylate type 1 transporter researchgate.net. It is rapidly converted to R-baclofen in human and animal tissues, primarily catalyzed by human carboxylesterase-2 researchgate.net.
This prodrug design allows for sustained release and prolonged exposure to R-baclofen, potentially decreasing fluctuations in plasma levels and enabling less frequent dosing (e.g., twice daily) multiplesclerosisnewstoday.comneurology.orgmedpath.comontosight.airesearchgate.net. Preclinical studies have shown enhanced colonic absorption of this compound placarbil, resulting in significantly higher R-baclofen exposure compared to direct administration of R-baclofen researchgate.net. The extended-release formulation aims to provide a more predictable and sustained release of the active drug, which may offer advantages over immediate-release baclofen formulations, including improved tolerability ontosight.ai.
Translational Research and Future Directions
Biomarker Discovery and Validation
Biomarker discovery is crucial for understanding Arbaclofen's neurobiological mechanisms, aiding in treatment selection, monitoring, and patient stratification. Researchers are exploring various neurophysiological, genetic, and proteomic markers to predict and assess treatment response.
Electroencephalography (EEG) and Event-Related Potentials (ERP) are being investigated as promising neurophysiological markers to elucidate the effects of this compound on neural processing and E/I balance within the brain. These non-invasive and relatively cost-effective techniques offer a valuable platform for biomarker identification. ontosight.aiwikipedia.org Studies, such as those embedded within the AIMS-2-TRIALS project and the L16HTHOUSE study, have incorporated EEG measures as exploratory endpoints in clinical trials involving this compound in children and adolescents with ASD and 16p11.2 deletion syndrome. ontosight.aifishersci.canih.gov
Research has indicated that this compound may acutely affect specific electrophysiological measures. For instance, a single dose of 15 mg of this compound was observed to shorten M50 latency during an auditory steady-state experiment in a subset of adolescent males with ASD, suggesting potential target engagement. This effect was particularly driven by a group identified as "M50 Responders." Furthermore, this compound has been shown to modulate binocular rivalry and visual contrast perception, with these psychophysical effects accompanied by changes in functional connectivity in various cortical circuits. These findings underscore the utility of neurophysiological markers in providing insights into this compound's impact at a level closer to the underlying neural systems.
A significant aspect of biomarker discovery involves linking an individual's response to this compound with their genetic and proteomic profiles. The inherent heterogeneity of conditions like ASD and FXS makes it challenging to achieve broad efficacy across entire populations. Therefore, identifying genetic and proteomic correlates of response is critical for predicting who might benefit most from treatment. nih.gov
Current research aims to examine genetic and electrophysiological markers as potential stratifiers for treatment response in this compound trials. nih.gov Computational methods, including platforms like STALICLA's DEPI, are being utilized to identify subsets of clinical features that correlate with molecular responses induced by this compound in cellular models. This approach could facilitate the identification of patient subgroups predicted to respond favorably to this compound treatment, moving towards a more personalized medicine paradigm.
Neurophysiological Markers (e.g., EEG, ERP)
Development of Stratified Treatment Approaches
Given the clinical and etiological heterogeneity observed in conditions targeted by this compound, developing stratified treatment approaches is a key translational objective. This involves identifying specific patient subgroups that are more likely to respond to the compound and designing clinical trials that account for this variability.
The substantial heterogeneity within conditions such as ASD and FXS presents a significant challenge for drug development, as a treatment effective for one biological etiology may not benefit patients with different underlying pathways. Early studies with this compound have highlighted the difficulty in detecting improvements without a method to narrow the target population. Exploratory post-hoc analyses of this compound trials have suggested that the compound may be more effective in particular subpopulations, such as individuals with higher functioning ASD or those with more significant social impairments. These observations emphasize the need to identify specific characteristics or biomarkers that can predict treatment response, enabling the selection of individuals who are most likely to benefit. The presence of heterogeneous responses to this compound across the ASD population has been noted, underscoring the importance of this stratification.
Traditional cohort analysis in drug trials may not be the most appropriate approach for highly heterogeneous conditions. To address this, clinical trial designs for this compound have incorporated stratification factors, such as age and concomitant use of psychoactive medication. There is a growing emphasis on "precision medicine" approaches, which involve designing subgroup-specific trials to account for the diversity in causes and symptoms. For instance, the AIMS-CT1 study protocol is closely aligned with a parallel Canadian trial to allow for secondary combined analyses, demonstrating an effort to pool data and identify more specific responder profiles. nih.gov The goal is to enrich future clinical trials with responder patients through accurate patient stratification, thereby increasing the likelihood of demonstrating efficacy for targeted treatments.
Identifying Responders and Non-Responders in Heterogeneous Populations
Pharmacological Optimization and Novel Formulations
Pharmacological optimization of this compound has largely focused on developing novel formulations to improve its pharmacokinetic profile and enhance therapeutic benefits.
This compound extended-release (ER) formulations have been developed to address the limitations of racemic baclofen (B1667701), from which this compound is derived. Racemic baclofen has a narrow absorption window in the upper small intestine and rapid clearance, leading to fluctuations in plasma drug levels. This compound, as the active R-enantiomer, exhibits significantly greater specificity (100- to 1000-fold) for the GABA-B receptor and approximately 5-fold greater potency compared to racemic baclofen.
Prodrug Strategies (e.g., this compound Placarbil)
Exploration of Additional Therapeutic Indications
This compound, also referred to as STX209, has been extensively explored as a potential treatment for various neurodevelopmental disorders, notably autism spectrum disorder (ASD) and Fragile X Syndrome (FXS) dovepress.comtime.comfrontiersin.orgnih.govnih.govmedicinenet.com. Preclinical research using animal models of Fragile X syndrome, a genetic disorder often presenting with ASD features, has demonstrated that this compound treatment can reverse associated behavioral, neurological, and neuropathological abnormalities dovepress.com.
Further mouse studies have indicated that this compound may alleviate traits related to autism and other conditions, including cognitive and social deficits observed in mouse models of 16p11.2 deletion syndrome, a microdeletion on human chromosome 16 linked to ASD thetransmitter.orgmit.edupatsnap.comresearchgate.net. Specifically, this compound has been shown to rescue behavioral phenotypes, such as recognition memory deficits, in these animal models patsnap.comresearchgate.net. The therapeutic mechanism of this compound involves its action on brain GABA-B receptors, leading to a decrease in elevated glutamate (B1630785) activity, a mechanism implicated in Fragile X syndrome due to FMR1 gene dysfunction time.comfrontiersin.org. While a 2012 trial showed promising improvements in social behavior in individuals with Fragile X syndrome, subsequent trials have yielded mixed results time.comthetransmitter.org. Nevertheless, ongoing animal studies continue to suggest the drug's potential benefit in other genetic disorders characterized by intellectual impairment and autism mit.edu.
This compound's therapeutic potential has also been investigated in the context of chronic pain syndromes, primarily through its role in managing spasticity. This compound Placarbil was initially considered to have therapeutic utility for spasticity newdrugapprovals.orgnewdrugapprovals.orgwikipedia.orgiiab.me. This compound itself has been studied as a treatment for spasticity arising from conditions such as multiple sclerosis and spinal cord injury nih.govmedicinenet.compatsnap.comnih.gov.
Specifically, this compound extended-release formulations have been evaluated for spasticity in multiple sclerosis oup.comoup.comnih.govosmotica.comresearchgate.netoup.com. While baclofen, the racemic parent compound, is utilized for chronic pain, particularly in patients with severe spasticity, the direct analgesic properties of baclofen are not fully understood, and further well-designed studies are needed to characterize its efficacy for pain relief frontiersin.orgnih.gov. This compound Placarbil, with its improved pharmacokinetics as a prodrug of R-baclofen, holds promise for the treatment of neurological disorders that involve spasticity and associated pain frontiersin.org.
Other Neurodevelopmental Disorders
Challenges and Opportunities in this compound Research
Clinical trials for this compound have produced mixed outcomes, presenting a significant challenge for its continued development thetransmitter.org. For instance, a 2012 trial in Fragile X Syndrome indicated promising improvements in social function, particularly in individuals with severe social impairment dovepress.comtime.com. However, this trial did not achieve its primary objective of reducing irritability time.comthetransmitter.org. Subsequent trials for autism or Fragile X syndrome did not demonstrate a greater impact on social behavior compared to placebo thetransmitter.org.
Despite these inconsistencies, a reanalysis of Seaside Therapeutics' 2016 trial data suggested that a subgroup of individuals with autism might still benefit from this compound thetransmitter.org. More recent clinical trials (2023) involving autistic children and teenagers showed that while this compound did not meet the primary endpoint of improved social skills, it did lead to significant improvements in secondary measures such as atypical behavior, motor skills, and peer interactions thetransmitter.org. Some findings suggest that younger patients with FXS could potentially benefit, but this requires confirmation through larger cohort studies with higher doses researchgate.netnih.gov.
The inconsistent clinical trial outcomes have prompted a re-evaluation of the excitation/inhibition imbalance hypothesis in ASD, which was a foundational premise for this compound's development frontiersin.orgnih.gov. Factors such as small sample sizes in some studies may have contributed to the failure to meet primary endpoints frontiersin.orgnih.govthetransmitter.org. Opportunities exist in utilizing objective electrophysiological measures, such as magnetoencephalography (MEG), which have shown that this compound can induce acute effects on brain activity in a subset of adolescents with ASD frontiersin.orgnih.gov. This responsiveness could serve as a potential biomarker for identifying individuals most likely to benefit, thereby enriching future clinical trial populations frontiersin.orgnih.gov. Addressing the challenges involves refining outcome definitions to encompass the full spectrum of a condition rather than focusing on a single behavior, and continuously improving drug development methodologies researchgate.net. Despite the mixed results, the presence of encouraging findings suggests that this compound may still offer therapeutic benefit to specific patient populations researchgate.net.
Q & A
Q. What experimental models are most robust for studying Arbaclofen's effects on neurodevelopmental disorders, and how are behavioral outcomes quantified?
Preclinical studies frequently employ mouse models with chromosomal deletions syntenic to human 16p11.2 loci (e.g., Del1, Del4, Del6 strains) to mimic neurodevelopmental phenotypes . Behavioral outcomes are quantified using:
- Novel Object Recognition (NOR) : Measures recognition memory deficits.
- Open Field Test : Assesses locomotion and anxiety-like behaviors via centroid tracking and velocity metrics .
- Motion Sequencing (MoSeq) : A machine-learning pipeline that reduces 3D pose data into "behavioral syllables" (e.g., grooming, rearing) using PCA and autoregressive hidden Markov models (AR-HMM). This method captures >94% of behavioral variance in mice .
Advanced Research Question
Q. How can researchers reconcile contradictory findings in this compound's efficacy across different genetic backgrounds or experimental protocols?
Inconsistencies arise from variations in:
- Genetic Backgrounds : Del1 (C57BL/6N), Del4 (mixed background), and Del6 (B6N) mice show divergent responses to this compound in NOR and locomotion tests .
- Dose-Dependent Effects : Higher doses (1.0 mg/mL) reduce water consumption initially, potentially confounding behavioral results .
- Methodological Heterogeneity : Labs used distinct secondary behavioral tests (e.g., rotarod vs. fear conditioning), necessitating meta-analyses with standardized effect sizes. Consortium studies recommend cross-lab validation and shared protocols to enhance reproducibility .
Basic Research Question
Q. What pharmacokinetic methods are used to measure this compound bioavailability in preclinical studies?
- Serum/Brain Extraction : Mice are euthanized 1 hour post-light cycle onset. Serum is centrifuged (5,000×g, 3 min), and brains are bisected sagittally, rinsed, and flash-frozen for LC-MS/MS analysis .
- Dose Normalization : this compound levels are adjusted for body weight and water intake, as reduced consumption in treated mice may skew bioavailability .
Advanced Research Question
Q. How do computational models like MoSeq improve sensitivity in detecting subtle behavioral changes induced by this compound?
MoSeq employs:
- Dimensionality Reduction : PCA transforms 80×80 pixel pose data into lower-dimensional streams.
- Syllable Clustering : A Student’s t-distributed AR-HMM identifies 35 behavioral motifs (e.g., "syllable 21" excluded as noise) .
- Bigram Analysis : Transition probabilities between syllables (e.g., grooming → exploration) are visualized via Cytoscape to detect shifts in behavioral sequencing post-treatment . This method outperforms traditional metrics like total distance traveled in detecting GABA-B modulation effects .
Basic Research Question
Q. What clinical evidence supports this compound's translation from preclinical models to human trials?
- Fragile X Syndrome (FXS) : Phase 2 trials showed 45% of participants on high-dose this compound achieved clinically meaningful improvements (≥9-point reduction in ABCFX-Irritability) vs. 4% on placebo .
- 16p11.2 Deletion Syndrome : Preclinical rescue of NOR deficits in mice informed the ongoing NCT04271332 trial, emphasizing back-translation of human endpoints to animal models .
Advanced Research Question
Q. What statistical frameworks address dose-response variability in this compound studies?
- Mixed-Effects Models : Account for inter-lab variability (e.g., Abel vs. Crawley lab protocols) and repeated measures .
- Anchor-Based Analysis : In clinical trials, CGI-Severity scores anchor minimal clinically important differences (MCID) for ABCFX subscales .
- Survival Analysis : Used in preclinical studies to exclude mice outside 21.3–29.5 g weight ranges (±2 SD) to control for metabolic confounders .
Basic Research Question
Q. How is this compound's safety profile assessed in long-term preclinical studies?
- Body Weight Monitoring : Slowed growth in this compound-treated mice (e.g., Del6 strain) indicates dose-dependent metabolic effects .
- Open Field Sedation Tests : Vertical activity (rearing) and horizontal locomotion are tracked to rule out sedation, a common GABA-B agonist side effect .
Advanced Research Question
Q. What neuroimaging or electrophysiological biomarkers correlate with this compound's efficacy?
- 1/f Aperiodic Exponents : EEG studies show this compound alters cortical excitability-inhibition balance in autistic individuals, with group-by-dose interactions in 1/f slope changes (η² = large effect) .
- Dendritic Spine Density : Preclinical FXS models report this compound rescues excessive spine density via GABA-B-mediated mTOR pathway modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
